molecular formula C11H14N2O3 B14703324 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine CAS No. 23898-61-5

2-Tert-butyl-3-(2-nitrophenyl)oxaziridine

Cat. No.: B14703324
CAS No.: 23898-61-5
M. Wt: 222.24 g/mol
InChI Key: IJXKDYKHORUWHA-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-(2-nitrophenyl)oxaziridine is a chemical compound known for its unique structure and reactivity. It belongs to the class of oxaziridines, which are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms.

Preparation Methods

The synthesis of 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine typically involves the reaction of an imine with a peracid. A common method includes the use of m-chloroperbenzoic acid in methylene chloride at low temperatures (0–5°C). The reaction mixture is then washed with sodium sulfite and sodium carbonate solutions, followed by purification through flash column chromatography . Industrial production methods may vary, but they generally follow similar principles of imine formation and subsequent oxidation.

Chemical Reactions Analysis

2-Tert-butyl-3-(2-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include peracids for oxidation and various nucleophiles for amination. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

2-Tert-butyl-3-(2-nitrophenyl)oxaziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine involves its ability to transfer oxygen or nitrogen atoms to substrates. The strained three-membered ring and the relatively weak N-O bond contribute to its high reactivity. The electronic nature and size of the substituent on the nitrogen atom influence the site of nucleophilic attack and the type of reaction (oxidation or amination) that occurs .

Comparison with Similar Compounds

Similar compounds to 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine include:

The uniqueness of this compound lies in its specific substituents, which influence its reactivity and applications in various fields.

Properties

CAS No.

23898-61-5

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-tert-butyl-3-(2-nitrophenyl)oxaziridine

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(16-12)8-6-4-5-7-9(8)13(14)15/h4-7,10H,1-3H3

InChI Key

IJXKDYKHORUWHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(O1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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